

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylbenzenethiol

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Compound of Interest

Compound Name: 2,3-Dimethylbenzenethiol

Cat. No.: B095613

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Foreword: Unveiling the Physicochemical Landscape of a Key Aromatic Thiol

Welcome to a comprehensive exploration of the physical properties of **2,3-Dimethylbenzenethiol** (CAS No. 18800-51-6), a sulfur-containing aromatic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This guide moves beyond a simple recitation of data, offering a critical evaluation of reported values, detailed experimental methodologies for their verification, and the underlying scientific principles that govern these characteristics. In the pursuit of scientific rigor, we will navigate the existing literature, highlighting areas of consensus and discrepancy to provide a clear and trustworthy resource.

Molecular Identity and Core Attributes

2,3-Dimethylbenzenethiol, also known as 2,3-dimethylthiophenol, is a substituted aromatic thiol with the molecular formula $C_8H_{10}S$. Its structure, featuring a benzene ring substituted with two adjacent methyl groups and a thiol functional group, dictates its characteristic chemical reactivity and physical behavior.

A foundational understanding begins with its key molecular identifiers, summarized in the table below.

Property	Value	Source(s)
CAS Number	18800-51-6	[1] [2]
Molecular Formula	C ₈ H ₁₀ S	[1]
Molecular Weight	138.23 g/mol	
Canonical SMILES	<chem>CC1=C(C(=CC=C1)S)C</chem>	[1]
InChI Key	NDKJATAIMQKTPM-UHFFFAOYSA-N	[1]

A Critical Examination of Macroscopic Physical Properties

The macroscopic physical properties of a compound, such as its melting point, boiling point, and density, are critical for its practical application in experimental and industrial settings. For **2,3-Dimethylbenzenethiol**, the available literature presents some variation in these values, underscoring the importance of experimental verification.

Tabulated Physical Property Data

The following table consolidates the reported physical properties for **2,3-Dimethylbenzenethiol**, with a clear distinction between experimental and estimated values where possible.

Physical Property	Reported Value(s)	Notes	Source(s)
Melting Point	22-23 °C	Experimental	
-30 °C	Estimated	[3]	
Boiling Point	93.5 °C @ 8 Torr	Experimental	
213.67 °C	Estimated	[3]	
217.1 °C @ 760 mmHg	Not specified		
Density	1.0 ± 0.1 g/cm ³	Not specified	[4]
1.0340 g/cm ³	Estimated	[3]	
Refractive Index	1.5466	Estimated	[3]
Flash Point	84.6 ± 16.7 °C	Not specified	[4]
pKa	6.92 ± 0.48	Predicted	[1]

Note: The significant discrepancies, particularly in melting and boiling points, may arise from differences in experimental conditions, sample purity, or the use of predictive algorithms versus empirical measurement.

Causality Behind the Properties: A Deeper Dive

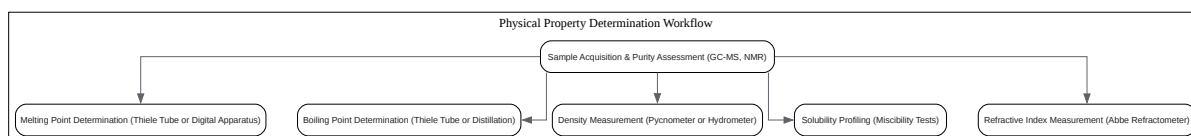
The physical state of **2,3-Dimethylbenzenethiol** at ambient temperature is a direct consequence of the interplay of intermolecular forces. The aromatic ring contributes to van der Waals interactions, while the thiol group, though less polar than a hydroxyl group, allows for weak hydrogen bonding. The presence of two methyl groups influences the molecule's symmetry and packing efficiency in the solid state, thereby affecting its melting point. The boiling point is a measure of the energy required to overcome these intermolecular attractions in the liquid phase. The predicted pKa suggests that **2,3-Dimethylbenzenethiol** is a weak acid, a characteristic feature of thiophenols.

Experimental Protocols for Property Determination

To ensure the scientific integrity of research and development, the independent verification of physical properties is paramount. The following section details robust, step-by-step methodologies for determining the key physical parameters of **2,3-Dimethylbenzenethiol**.

Workflow for Physical Property Determination

The logical flow for characterizing a chemical substance's physical properties is outlined below. This workflow ensures a systematic and comprehensive analysis.



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Caption: A generalized workflow for the systematic determination of the physical properties of a chemical compound.

Detailed Experimental Methodologies

The Thiele tube method is a convenient and microscale technique for accurate boiling point determination.

Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. By heating a small sample and observing the temperature at which rapid bubble formation ceases upon cooling, the boiling point can be precisely determined.

Procedure:

- **Sample Preparation:** Fill a small test tube (Durham tube) to approximately one-third with **2,3-Dimethylbenzenethiol**.

- **Capillary Insertion:** Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
- **Apparatus Setup:** Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- **Heating:** Immerse the assembly in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a microburner.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
- **Cooling and Measurement:** Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Justification of Method: The unique design of the Thiele tube facilitates uniform heating of the mineral oil bath through convection currents, ensuring an accurate temperature reading. The use of a capillary tube provides a clear and precise endpoint for the boiling point determination.

The pycnometer method offers a high degree of precision for measuring the density of liquids.

Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a precisely known volume, allowing for the accurate determination of a liquid's density by measuring its mass.

Procedure:

- **Pycnometer Calibration:** Clean and dry a pycnometer and determine its mass (m_1).
- **Water Mass:** Fill the pycnometer with deionized water of a known temperature and measure the combined mass (m_2).
- **Sample Mass:** Empty and dry the pycnometer, then fill it with **2,3-Dimethylbenzenethiol** at the same temperature and measure the combined mass (m_3).
- **Calculation:**
 - Mass of water = $m_2 - m_1$

- Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)
- Mass of sample = $m_3 - m_1$
- Density of sample = (Mass of sample) / (Volume of pycnometer)

Justification of Method: The use of a calibrated pycnometer minimizes errors in volume measurement, leading to a highly accurate density value. Temperature control is crucial as density is temperature-dependent.

A qualitative assessment of solubility in various solvents is essential for understanding the polarity and potential applications of a compound.

Principle: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Procedure:

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).
- Miscibility Test: In a small test tube, add approximately 1 mL of the solvent.
- Sample Addition: Add **2,3-Dimethylbenzenethiol** dropwise (for liquids) or in small portions (for solids) to the solvent, shaking well after each addition.
- Observation: Observe whether the compound dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble. Record the observations.

Justification of Method: This systematic approach provides a comprehensive solubility profile, which is invaluable for selecting appropriate solvents for reactions, extractions, and purifications.

Spectroscopic and Physicochemical Characterization

While macroscopic physical properties are vital, a deeper understanding of a molecule's identity and purity comes from spectroscopic analysis. Due to the limited availability of publicly accessible, experimentally verified spectra for **2,3-Dimethylbenzenethiol**, this section will focus on the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum of **2,3-Dimethylbenzenethiol** is expected to show distinct signals for the aromatic protons, the two methyl groups, and the thiol proton. The aromatic protons would likely appear as a complex multiplet in the range of 6.8-7.2 ppm. The two methyl groups would be visible as singlets around 2.1-2.4 ppm. The thiol proton (S-H) would appear as a singlet, with its chemical shift being variable depending on concentration and solvent, but typically in the range of 3-4 ppm.
- ^{13}C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. For **2,3-Dimethylbenzenethiol**, eight distinct signals are expected: six for the aromatic carbons and two for the methyl carbons. The chemical shifts of the aromatic carbons would be in the range of 120-140 ppm, while the methyl carbons would appear at higher field, around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of **2,3-Dimethylbenzenethiol** is expected to exhibit the following characteristic absorption bands:

- S-H Stretch: A weak absorption band around $2550\text{-}2600\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Absorptions above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Absorptions just below 3000 cm^{-1} for the methyl groups.
- Aromatic C=C Stretch: Several bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

- C-S Stretch: This absorption is often weak and can be difficult to assign definitively, typically appearing in the fingerprint region (below 1500 cm^{-1}).

The substitution pattern on the benzene ring can also influence the out-of-plane C-H bending vibrations in the $700\text{--}900\text{ cm}^{-1}$ region.^{[5][6]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

In the mass spectrum of **2,3-Dimethylbenzenethiol**, the molecular ion peak (M^+) would be expected at an m/z of 138. Common fragmentation patterns for thiophenols include the loss of the thiol group ($-SH$) and cleavage of the methyl groups. It is important to note that in some GC-MS analyses, thiophenols can undergo oxidation to form disulfides at elevated temperatures in the instrument.^[7]

Conclusion and Future Directions

This technical guide has provided a thorough overview of the physical properties of **2,3-Dimethylbenzenethiol**, grounded in available literature and established experimental principles. The discrepancies in reported values for key parameters like melting and boiling points highlight the critical need for further experimental validation to establish a definitive and reliable dataset for this compound. The provided experimental protocols offer a robust framework for researchers to conduct such verifications. Furthermore, the acquisition and publication of high-resolution, experimentally-derived spectroscopic data (NMR, IR, and MS) would be an invaluable contribution to the scientific community, aiding in the unambiguous identification and characterization of **2,3-Dimethylbenzenethiol** in various research and development applications.

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